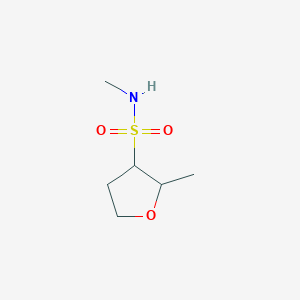

N,2-Dimethyloxolane-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

N,2-dimethyloxolane-3-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-5-6(3-4-10-5)11(8,9)7-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

AICQKDJTUCERRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for N,2 Dimethyloxolane 3 Sulfonamide and Analogs

Foundational Strategies for Sulfonamide Synthesis

The sulfonamide moiety is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. researchgate.netmdpi.com The construction of this functional group typically involves the formation of a stable bond between a sulfuryl group and an amino group.

Establishment of the Sulfonamide Linkage via Sulfonyl Chlorides and Amines

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comwikipedia.orgijarsct.co.in This reaction, often referred to as sulfonylation, is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Recent advancements have focused on streamlining this process. One-pot syntheses have been developed that start from more readily available precursors like aromatic carboxylic acids or thiols, converting them in situ to sulfonyl chlorides before the addition of the amine. acs.orgprinceton.eduorganic-chemistry.orgnih.gov For example, a copper-catalyzed decarboxylative chlorosulfonylation allows for the conversion of aromatic acids to the corresponding sulfonamides in a single vessel. princeton.edunih.gov Similarly, thiols can be oxidized to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and subsequently reacted with amines. organic-chemistry.org

| Method | Starting Material | Key Reagents | Advantages | Citation |

|---|---|---|---|---|

| Classical Method | Sulfonyl Chloride + Amine | Pyridine or other base | Well-established, versatile | wikipedia.org |

| One-Pot from Carboxylic Acid | Aromatic Carboxylic Acid + Amine | Copper catalyst, SO₂, light | Avoids isolation of reactive sulfonyl chlorides | princeton.edunih.gov |

| One-Pot from Thiol | Thiol + Amine | N-Chlorosuccinimide (NCS), H₂O | Convenient in situ generation of sulfonyl chloride | organic-chemistry.org |

| Microwave-Assisted | Sulfonic Acid + Amine | 2,4,6-trichloro- acs.orgacs.orgresearchgate.net-triazine | High yield, rapid reaction | cbijournal.com |

For the synthesis of N,2-Dimethyloxolane-3-sulfonamide, this would involve reacting 2-methyloxolane-3-sulfonyl chloride with methylamine. The primary challenge lies in the synthesis of the requisite sulfonyl chloride precursor.

N-Substitution Reactions of the Sulfonamide Group

N-substitution reactions provide an alternative route to complex sulfonamides by modifying a pre-existing sulfonamide. This approach is particularly useful for introducing various substituents onto the sulfonamide nitrogen. Methods include N-alkylation and N-arylation. For instance, a primary sulfonamide (R-SO₂NH₂) can be deprotonated with a base and then reacted with an alkyl halide to yield a secondary sulfonamide. wikipedia.org

Transition-metal-free N-arylation has been achieved using o-silylaryl triflates in the presence of cesium fluoride. organic-chemistry.org Furthermore, novel methods have been described for nucleophilic substitution directly at the nitrogen of arylsulfonamides using phosphide anions, which allows for the transformation of sulfonamides into other valuable nitrogen-containing compounds. acs.org These transformations highlight the versatility of the sulfonamide group as an intermediate for further functionalization. acs.org

| Reaction Type | Nitrogen Source | Reagents/Catalysts | Key Features | Citation |

|---|---|---|---|---|

| N-Alkylation | Primary/Secondary Sulfonamide | Base, Alkyl Halide | Classic method for introducing alkyl groups | wikipedia.org |

| N-Methylation | Amine/Sulfonamide | Methanol, Ruthenium catalyst | Tolerates sensitive functional groups | organic-chemistry.org |

| N-Arylation | Amine/Sulfonamide | o-Silylaryl triflates, CsF | Transition-metal-free arylation | organic-chemistry.org |

| N-Ethynylation | Sulfonamide | Ethynyl-1,2-benziodoxol-3(1H)-one (EBX) | Mild conditions for introducing an ethynyl group | organic-chemistry.org |

Construction of the Substituted Oxolane Ring System

The oxolane, or tetrahydrofuran (B95107), ring is a common motif in natural products and pharmaceuticals. Its synthesis, particularly with stereochemical control, is a significant area of research.

Stereoselective and Regioselective Approaches to Oxolane Formation

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of substituents) is critical in synthesizing biologically active molecules. For substituted oxolanes, several strategies have been developed. For example, the stereoselective formation of substituted 1,3-dioxolanes (a related five-membered oxygen heterocycle) has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether, mediated by hypervalent iodine. mdpi.comnih.gov This reaction proceeds through a stereospecifically generated cation intermediate, which dictates the final stereochemistry. mdpi.com

Similar principles can be applied to oxolane synthesis. The regioselective synthesis of multisubstituted furans, which can be subsequently reduced to oxolanes, has been accomplished via metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This cobalt-catalyzed process demonstrates complete regioselectivity and a high tolerance for various functional groups. nih.gov

Cyclization Reactions for Oxygen Heterocycles

Cyclization reactions are the most direct methods for constructing ring systems. Electrophilic cyclization of functionally substituted alkenes is a powerful route to a wide variety of heterocycles, including oxolanes. acs.org For instance, reacting o-(1-alkynyl)-substituted arene carbonyl compounds with electrophiles like iodine (I₂) in the presence of an alcohol can yield highly substituted oxygen heterocycles. acs.org

Other notable methods include:

Iron-Catalyzed Alkylative Cyclization : This method involves the reaction of alkenes that have an oxygen nucleophile (like an alcohol or carboxylic acid) with alkyl bromides, forming both a C-C and a C-O bond in the process. acs.org

Prins Cyclization : This reaction can be used to synthesize tetrahydropyran derivatives (a six-membered ring), and related strategies can be adapted for five-membered oxolane rings. researchgate.net

Aryne-Mediated Cyclization : The insertion of highly reactive aryne intermediates into C=O bonds can lead to various benzo-fused oxygen heterocycles. nih.gov

Asymmetric Synthesis for Enantiomeric Control

To produce a single enantiomer of a chiral molecule like this compound, asymmetric synthesis is required. This can be achieved by using chiral catalysts, chiral starting materials, or chiral auxiliaries.

The asymmetric synthesis of oxetanes (a four-membered oxygen heterocycle) provides valuable insights. For example, enantiomerically enriched oxetanes can be prepared through the enantioselective reduction of β-halo ketones, followed by a base-promoted cyclization (a Williamson ether synthesis). acs.org Another approach is the desymmetrization of prochiral oxetanes using a chiral Brønsted acid catalyst, which can generate stereocenters with excellent enantioselectivity. nih.govresearchgate.net These strategies, which involve creating stereocenters while forming the ring, are directly applicable to the synthesis of chiral substituted oxolanes. The development of catalytic, asymmetric cycloadditions, such as the [5+2] cycloaddition to form 8-oxabicyclooctanes, also provides access to complex, multifunctional chiral building blocks that can be precursors to substituted oxolanes. nih.gov

Advanced Synthetic Techniques Applicable to Dimethyloxolane-Sulfonamides

Modern organic synthesis provides a powerful toolkit for the construction of novel heterocyclic compounds. The following subsections detail advanced methodologies that hold significant potential for the synthesis and functionalization of dimethyloxolane-sulfonamide derivatives.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of sulfonamides. organic-chemistry.orgacs.org This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. organic-chemistry.org For the synthesis of sulfonamide derivatives, microwave technology can be applied to the crucial step of coupling a sulfonyl chloride with an amine.

A notable advantage of microwave-assisted synthesis is its potential to be performed under milder conditions and sometimes even without the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org For instance, a one-pot, two-step microwave-assisted procedure has been developed for the synthesis of sulfonamides directly from sulfonic acids. organic-chemistry.org In the first step, the sulfonic acid is activated, and in the second step, the resulting intermediate is reacted with an amine under microwave irradiation to afford the desired sulfonamide in high yield. organic-chemistry.org This approach offers a streamlined and efficient pathway to a diverse range of sulfonamides.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Yields | Variable, often moderate | Generally high to excellent organic-chemistry.org |

| Conditions | Often requires high temperatures | Milder reaction conditions organic-chemistry.org |

| Intermediate Isolation | Often necessary | Can sometimes be avoided organic-chemistry.org |

This methodology could be adapted for the synthesis of this compound by reacting a suitable 2-methyloxolane-3-sulfonyl chloride intermediate with methylamine under microwave irradiation. The enhanced reaction speed and efficiency offered by this technique make it an attractive option for the rapid generation of libraries of analogous compounds for further study.

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Aerobic C-H activation, which utilizes molecular oxygen from the air as a sustainable and environmentally benign oxidant, represents a particularly attractive approach for the modification of heterocyclic scaffolds like oxolane. ucl.ac.ukrsc.orgbohrium.comnih.govnih.gov

This methodology can be used to forge new carbon-carbon bonds on saturated heterocycles, which are important structural motifs in many pharmaceuticals. rsc.org The process typically involves the generation of a radical intermediate on the heterocycle through an aerobic oxidation pathway, which then reacts with a suitable coupling partner. ucl.ac.ukrsc.org This strategy allows for the introduction of various functional groups, thereby increasing molecular complexity in a single step. bohrium.comnih.gov While direct application to this compound would require careful consideration of regioselectivity, this technique offers a powerful tool for creating analogs with diverse substitution patterns on the oxolane ring. For example, C-H activation could potentially be used to introduce alkyl or aryl groups at positions C4 or C5 of the oxolane ring, leading to novel derivatives.

Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into organic molecules and have been widely applied to the synthesis of various heterocycles. mdpi.comresearchgate.netmdpi.comacs.orgacs.org These reactions typically involve the use of carbon monoxide (CO) as a one-carbon building block and a palladium catalyst to facilitate the carbonylative cyclization of a suitable precursor. researchgate.netmdpi.com

For the synthesis of oxolane-containing structures, a palladium-catalyzed carbonylative approach could be envisioned starting from an appropriately functionalized acyclic precursor. For example, an unsaturated alcohol could undergo a palladium-catalyzed intramolecular carbonylative cyclization to form a lactone, which could then be further elaborated to the desired oxolane scaffold. The versatility of palladium catalysis allows for a high degree of control over the reaction, and various ligands can be employed to tune the reactivity and selectivity of the transformation. mdpi.com This methodology provides a strategic route to complex heterocyclic systems from simpler, readily available starting materials. acs.org

Strategic Use of Protecting Groups and Intermediates

The multi-step synthesis of complex molecules like this compound often requires the strategic use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions. Furthermore, the efficient construction of the target scaffold relies on the judicious choice and preparation of key intermediates.

The formation of the sulfonamide bond is a pivotal step in the synthesis of this compound. This is most commonly achieved through the reaction of a sulfonyl chloride with an amine. nih.govrsc.orgcbijournal.com Therefore, the corresponding 2-methyloxolane-3-sulfonyl chloride is a crucial intermediate in the construction of the target molecule.

The synthesis of sulfonyl chlorides can, however, present challenges. nih.gov Traditional methods often involve harsh reagents and may not be suitable for substrates with sensitive functional groups. rsc.org More modern approaches, such as palladium-catalyzed chlorosulfonylation of boronic acids, offer milder alternatives. nih.gov The stability of the sulfonyl chloride intermediate is also a key consideration, as some are prone to decomposition. nih.gov In such cases, in situ generation and immediate reaction with the amine is a common strategy to circumvent this issue. nih.gov

Table 2: Common Methods for the Synthesis of Sulfonyl Chlorides

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arene | Chlorosulfonic acid | Traditional method, harsh acidic conditions nih.gov |

| Oxidative Chlorination | Thiol or disulfide | Chlorine, SOCl₂, SO₂Cl₂ | Can involve hazardous reagents nih.govcbijournal.com |

| Sandmeyer-type Reaction | Aryl diazonium salt | Sulfur dioxide, CuCl₂ | Diazotization of anilines rsc.org |

| Palladium-Catalyzed Chlorosulfonylation | Arylboronic acid | Sulfuryl chloride, Pd catalyst | Milder conditions, good functional group tolerance nih.gov |

The successful synthesis of this compound is therefore highly dependent on the efficient and selective preparation of the 2-methyloxolane-3-sulfonyl chloride intermediate.

In a multi-step synthesis of a molecule containing multiple functional groups, such as a hypothetical precursor to this compound that may contain both hydroxyl and amine moieties, the use of protecting groups is essential. wikipedia.orgucoz.comuchicago.edu Protecting groups are temporarily installed to mask a reactive functional group, preventing it from undergoing unwanted reactions during a subsequent chemical transformation. wikipedia.org After the desired reaction is complete, the protecting group is removed in a deprotection step. wikipedia.org

For hydroxyl groups, common protecting groups include silyl ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), which are stable to a wide range of reaction conditions but can be selectively removed using fluoride reagents. ucoz.com For amines, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed. ucoz.com The choice of protecting group is critical and depends on the specific reaction conditions that will be used in the synthetic sequence. An ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not interfere with the reaction. uchicago.edu The strategic application of protecting group chemistry allows for the selective manipulation of different functional groups within a molecule, enabling the construction of complex architectures with high precision. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro- organic-chemistry.orgacs.orgmdpi.com-triazine |

| 18-crown-6 |

| N-allylmethanesulfonamide |

| 1-(methylsulfonyl)piperidine |

| N-(4-methoxyphenyl)methanesulfonamide |

| 4-tosylmorpholine |

| N-allyl-4-methylbenzenesulfonamide |

| 4-Methyl-N-phenylbenzenesulfonohydrazide |

| (S)-N-p-toluenesulfonyl-leucine methyl ester |

| N-(4-methylbenzyl)naphthalene-2-sulfonamide |

| N-allylpropane-1-sulfonamide |

| N-(4-(N-benzylsulfamoyl)phenyl)acetamide |

| Methyl-4-[(isopropylsulfonyl)amino]butanoate |

| N(4-methylbenzyl)propane-2-sulfonamide |

| N-(methoxymethyl)thiophene-2-sulfonamide |

| N-allylbenzenesulfonamide |

| N-benzylbenzenesulfonamide |

| 1-(phenylsulfonyl)piperidine |

| N,N-diisopropylbenzenesulfonamide |

| Metformin |

| Phenyl chlorosulfate |

| 2-methoxyphenylboronic acid |

| Prontosil |

| Aniline |

| Benzene (B151609) sulfonyl chloride |

| 4-nitrobenzyl sulfonyl chloride |

| p-toluidine |

| Tosylchloride |

| Tyrosine |

| Piperidine |

| Trifluoroacetic acid |

| Dihydropyran |

| Chlorotrimethylsilane |

| Pyridine |

| Benzyl chloride |

| Phthalic anhydride |

| Acetic anhydride |

| Triethylamine |

| 4-(N,N-dimethylamino) pyridine |

| Zinc oxide |

| Ruthenium(III) chloride |

Application of the "Safety-Catch" Principle for Sulfonic Acid Protection

The synthesis of molecules containing sulfonic acids presents a significant challenge due to their high polarity and poor solubility in many organic solvents. Protecting the sulfonic acid moiety is often necessary to facilitate synthesis and purification. The "safety-catch" principle offers a robust strategy for this purpose. This approach utilizes a linker or protecting group that is stable under various reaction conditions but can be "activated" by a specific chemical transformation, rendering it labile for cleavage under mild conditions. illinois.edunih.govmdpi.com

A notable application of this principle in a manner relevant to oxolane sulfonamides involves the use of a protecting group that, upon cleavage, facilitates an intramolecular cyclization to release the free sulfonic acid. This strategy not only protects the sulfonic acid but also incorporates a key structural element of the target scaffold in the deprotection step.

One such strategy employs a 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl group to protect the sulfonic acid as a sulfonate ester. This protecting group is stable throughout various synthetic steps. The deprotection is a two-stage process initiated by the cleavage of the silyl ether with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This initial step unmasks a primary alcohol, generating an intermediate alkoxide. This alkoxide then immediately undergoes an intramolecular nucleophilic attack on the carbon atom attached to the sulfonate ester. This irreversible cyclization results in the formation of a stable, neutral 2,2-dimethyltetrahydrofuran (an oxolane) molecule and the liberation of the desired sulfonate anion.

The key advantage of this method is the mildness of the final cleavage step and the clean separation of the desired sulfonic acid from the neutral cyclized byproduct. The process is summarized in the table below.

Table 1: Key Stages of a Safety-Catch Deprotection via Intramolecular Cyclization

| Stage | Description | Reagents | Key Transformation | Byproduct |

|---|---|---|---|---|

| Protection | The sulfonic acid is converted to a sterically hindered sulfonate ester. | 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutan-1-ol, coupling agent | R-SO₃H → R-SO₃-Neopentyl-OSi(tBu)Ph₂ | - |

| Activation | The silyl ether is selectively cleaved to unmask a nucleophilic hydroxyl group. | Tetrabutylammonium Fluoride (TBAF) | -OSi(tBu)Ph₂ → -OH | (tBu)Ph₂SiF |

| Cleavage | The newly formed alkoxide undergoes an intramolecular cyclization, displacing the sulfonate. | Intermediate alkoxide (in situ) | Intramolecular Sₙ2 reaction | 2,2-Dimethyltetrahydrofuran |

| Liberation | The free sulfonic acid (as a sulfonate salt) is released into the solution. | - | R-SO₃⁻ | - |

This safety-catch strategy is particularly elegant as the formation of the stable five-membered oxolane ring provides a strong thermodynamic driving force for the cleavage reaction, ensuring high yields and clean conversion under gentle conditions. google.com

Synthesis of Structural Analogs and Libraries

The generation of structural analogs and chemical libraries is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). For a scaffold like this compound, the synthesis of analogs involves modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.

Design and Implementation of Analog Synthesis Routes

The construction of analogs of this compound typically relies on modular and convergent synthetic routes that allow for the introduction of diversity at specific points. The most common and robust method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. ucl.ac.uk This reaction serves as a key step in many synthetic designs for creating sulfonamide libraries. nih.govnih.gov

A general synthetic strategy can be envisioned as follows:

Synthesis of the Oxolane Core: A suitably functionalized oxolane ring, such as 2-methyl-3-(chlorosulfonyl)oxolane, is prepared. This intermediate acts as the central scaffold.

Sulfonamide Formation: The oxolane sulfonyl chloride is then reacted with a diverse panel of primary and secondary amines. This step is highly amenable to parallel synthesis, where multiple reactions are run simultaneously to rapidly generate a library of analogs with different substituents on the sulfonamide nitrogen.

Purification: The resulting sulfonamide analogs are purified, often using high-throughput techniques like automated flash chromatography or preparative HPLC.

Solid-phase synthesis offers a powerful alternative for library construction. In this approach, an amine or a precursor to the oxolane ring is attached to a solid support (resin). The subsequent reaction steps, including the sulfonamide formation and any further modifications, are carried out on the resin-bound substrate. Excess reagents and byproducts are easily removed by washing, simplifying the purification process. The final analog is then cleaved from the resin in the last step. This methodology is highly efficient for producing large libraries of related compounds. researchgate.net

Table 2: General Approach for Parallel Synthesis of Oxolane Sulfonamide Analogs

| Step | Reactant A (Scaffold) | Reactant B (Building Block) | Reaction | Product |

|---|---|---|---|---|

| 1 | 2-Methyl-3-(chlorosulfonyl)oxolane | R¹R²NH (Diverse Amines) | Sulfonamide Coupling | N-substituted-2-methyloxolane-3-sulfonamides |

| 2 | 3-Amino-2-methyloxolane | R-SO₂Cl (Diverse Sulfonyl Chlorides) | Sulfonamide Coupling | N-(2-methyloxolane-3-yl)sulfonamides with diverse R groups |

Diversification Strategies for Substituents on the Oxolane and Sulfonamide Moieties

Effective diversification of the this compound scaffold is crucial for exploring chemical space and optimizing biological activity. Strategies can target either the oxolane ring or the sulfonamide portion of the molecule.

Diversification of the Sulfonamide Moiety: The sulfonamide group itself offers multiple points for diversification. The most straightforward approach is to vary the amine component used in the synthesis, as described above, which introduces diversity at the sulfonamide nitrogen (N).

More advanced techniques, often referred to as "late-stage functionalization," allow for the modification of the core structure after the main scaffold has been assembled. This is particularly valuable for derivatizing complex molecules. nih.govchemrxiv.orgnih.gov One powerful strategy involves using the sulfonamide group as a directing group for C-H activation. acs.org This allows for the selective introduction of various functional groups (e.g., aryl, alkyl, olefin moieties) at positions adjacent to the sulfonamide on an aromatic ring, if present.

Another innovative strategy treats the sulfonamide not as a terminal functional group, but as a synthetic handle. For instance, primary sulfonamides can be converted into reactive sulfonyl intermediates, such as sulfonyl chlorides or sulfinates, which can then be coupled with a wide range of nucleophiles or electrophiles to generate novel analogs. nih.govorganic-chemistry.org

Diversification of the Oxolane Moiety: Modifying the oxolane ring introduces structural changes that can significantly impact the molecule's conformation and interactions with biological targets. nih.gov Diversification can be achieved by:

Starting Material Variation: Utilizing different substituted precursors in the synthesis of the oxolane ring. For example, starting with different epoxides or diols can lead to analogs with various substituents at different positions on the oxolane ring.

Post-synthesis Modification: Introducing functional groups onto the oxolane ring of a pre-formed sulfonamide. This could involve reactions such as hydroxylation, halogenation, or the introduction of double bonds, which can then serve as handles for further derivatization.

These diversification strategies, summarized in the table below, provide medicinal chemists with a versatile toolkit for the systematic optimization of the this compound scaffold.

Table 3: Summary of Diversification Strategies

| Moiety | Strategy | Description | Example Transformations |

|---|---|---|---|

| Sulfonamide | Amine Variation | Use of a diverse library of primary/secondary amines in the initial synthesis. | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' |

| Sulfonamide | Late-Stage C-H Functionalization | The sulfonamide directs the selective addition of new groups to the scaffold. acs.org | Arylation, Alkylation, Olefination |

| Sulfonamide | Functional Group Interconversion | Conversion of the primary sulfonamide into other reactive groups for further coupling. nih.govorganic-chemistry.org | -SO₂NH₂ → -SO₂Cl; -SO₂NH₂ → -SO₂Me |

| Oxolane | Precursor Synthesis | Synthesis of the oxolane ring from diverse or functionalized starting materials. | Use of substituted epoxides or diols |

| Oxolane | Scaffold Modification | Chemical modification of the oxolane ring after the sulfonamide is formed. | Hydroxylation, Halogenation, Dehydrogenation |

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Investigations

The antimicrobial properties of sulfonamides are well-documented, stemming from their structural similarity to p-aminobenzoic acid (pABA). This allows them to interfere with the folic acid synthesis pathway in susceptible microorganisms.

In Vitro Efficacy Against Bacterial Strains (e.g., Gram-Positive and Gram-Negative)

Sulfonamides as a class have demonstrated broad-spectrum antibacterial activity, being effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Their efficacy is attributed to their ability to act as bacteriostatic agents, which inhibit the growth and multiplication of bacteria rather than killing them outright. wikipedia.org Studies on various sulfonamide derivatives show activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govmdpi.com For instance, some thienopyrimidine-sulfonamide hybrids have shown mild activity against E. coli and S. aureus. mdpi.com While specific data for N,2-Dimethyloxolane-3-sulfonamide is not detailed in the provided literature, the general activity of the sulfonamide class is established. Cationic polymers incorporating N,N-dimethylaminoethyl methacrylate (B99206) have also been tested against E. coli and S. aureus, indicating a research interest in related chemical structures for antibacterial applications. researchgate.net

Table 1: General Antibacterial Spectrum of Sulfonamide Class Drugs

| Bacterial Type | Susceptibility | Example Strains |

|---|---|---|

| Gram-Positive | Generally Susceptible | Staphylococcus aureus, Streptococcus haemolyticus researchgate.net |

| Gram-Negative | Variably Susceptible | Escherichia coli, Klebsiella species, Salmonella species nih.gov |

Note: This table represents the general activity of the sulfonamide class, not specific data for this compound.

Assessment of Antifungal Properties

In addition to antibacterial action, certain sulfonamides exhibit antifungal properties. nih.govnih.gov They have shown inhibitory activity against some fungi, such as Pneumocystis jirovecii (formerly P. carinii), and protozoa. nih.gov The mechanism of action is presumed to be similar to that in bacteria, involving the inhibition of folate synthesis in susceptible fungi. nih.gov For example, studies on sulfonamide-derived chromones showed significant activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov Similarly, certain thienopyrimidine-sulfonamide hybrids have demonstrated activity against Candida species. mdpi.com

Enzyme Inhibition Studies

The sulfonamide moiety is a key pharmacophore that interacts with various enzymes beyond microbial targets, including human carbonic anhydrases and cyclo-oxygenases.

Human Carbonic Anhydrase (CA) Inhibition Profile

Sulfonamides are renowned as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. nih.govnih.gov There are several catalytically active hCA isoforms in mammals (e.g., hCA I, II, IV, IX, XII), and sulfonamides often display varying inhibitory activity against them. nih.govnih.gov The inhibition mechanism involves the binding of the deprotonated sulfonamide group (SO2NH-) to the Zn(II) ion in the enzyme's active site, coordinated as a fourth ligand.

Research on a variety of sulfonamide-based compounds demonstrates a wide range of inhibition constants (Kᵢ) against different hCA isoforms. For example, a study on 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide showed potent inhibition against isoforms hCA IV, VII, IX, and XII with Kᵢ values in the nanomolar range (0.61-39 nM), while showing weaker inhibition against others. nih.gov This isoform selectivity is a critical aspect of designing targeted therapeutic agents. nih.gov

Table 2: Example Inhibition Profile of a Sulfonamide Against Human Carbonic Anhydrase Isoforms

| hCA Isoform | Inhibition Constant (Kᵢ) | Potency Level |

|---|---|---|

| CA II | 121 nM | Medium |

| CA IV | 39 nM | Potent |

| CA VA | 438 nM | Medium |

| CA VII | 1.1 nM | Potent |

| CA IX | 2.5 nM | Potent |

| CA XII | 5.7 nM | Potent |

Source: Data adapted from a study on 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide. nih.gov This data is illustrative for a related sulfonamide and not specific to this compound.

Acetylcholinesterase (AChE) Inhibitory Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. While the broader class of sulfonamides has been investigated for various enzymatic inhibitory actions, specific data on the AChE inhibitory potential of this compound is not extensively detailed in the current body of scientific literature. General studies on novel benzene (B151609) sulfonamides have shown a range of inhibitory constants (Ki) against AChE, but direct extrapolation to the oxolane derivative is not possible without specific experimental data.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) and its associated tyrosine kinase (TK) activity are crucial mediators of cell proliferation, and their inhibition is a cornerstone of treatment for certain types of cancer. Second-generation EGFR TK inhibitors have been developed to overcome resistance to earlier drugs. Research into the specific inhibitory effects of this compound on EGFR TK is still an emerging area. While some sulfonamide-containing compounds have been investigated as EGFR inhibitors, specific IC50 or Ki values for this compound are not yet publicly available.

Specific Inhibition of p56lck SH2 Domain

The p56lck protein is a lymphocyte-specific tyrosine kinase that plays a vital role in T-cell activation through its Src Homology 2 (SH2) domain. Inhibition of the p56lck SH2 domain is a therapeutic target for modulating immune responses. The discovery of potent ligands for this domain has been an active area of research, with a focus on dipeptide derivatives. However, specific studies detailing the interaction and inhibitory potency of this compound with the p56lck SH2 domain are not found in the current scientific literature.

Evaluation in Other Therapeutic Areas

Beyond specific enzyme inhibition, the therapeutic potential of this compound has been considered in other areas of medical research, including inflammatory conditions, metabolic disorders, and renal function.

Anti-inflammatory Research

Inflammation is a complex biological response, and the Src protein tyrosine kinases, including p56lck, are known to be involved in regulating inflammatory responses. The sulfonamide functional group is present in various compounds with anti-inflammatory properties. However, specific in vivo or in vitro studies quantifying the anti-inflammatory effects of this compound, such as its impact on cytokine production or inflammatory cell migration, are not yet available in published research.

Investigations into Anti-hyperglycemic Effects

The management of high blood sugar, or hyperglycemia, is a critical aspect of diabetes treatment. Various chemical compounds are screened for their ability to lower blood glucose levels. While some sulfonamide derivatives, known as sulfonylureas, are a well-established class of anti-diabetic drugs, the anti-hyperglycemic potential of this compound has not been specifically reported. Studies on other compounds have shown significant reductions in fasting blood glucose in animal models, but similar data for the subject compound is pending.

Diuretic Activity Assessment

Diuretics are therapeutic agents that increase urine output and are used to treat conditions like hypertension and edema. The sulfonamide moiety is a key feature of several classes of diuretics. Historical and ongoing research has established the diuretic potential of many sulfonamide-based compounds. Nevertheless, specific assessments of the diuretic activity of this compound, including its effects on urine volume and electrolyte excretion, have not been documented in the available scientific literature.

Serotonin (B10506) Receptor Antagonism

The serotonin (5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that are implicated in a wide range of physiological and psychological processes. Consequently, they are prominent targets for drug development. While no studies have specifically examined this compound as a serotonin receptor antagonist, the broader class of sulfonamides has been explored for this activity.

Research has shown that certain sulfonamide derivatives can act as antagonists at various serotonin receptor subtypes. For instance, studies have compared the effects of selective 5-HT2 receptor antagonists with nonselective 5-HT antagonists on behavioral models of serotonin receptor activation in rats. nih.gov Drugs like ketanserin (B1673593) and pipamperone, which are selective 5-HT2 receptor antagonists, have been shown to block the head shake response induced by 5-hydroxy-L-tryptophan, a serotonin precursor. nih.gov Nonselective antagonists such as metergoline (B1676345) and methysergide (B1194908) also block this response, but they additionally inhibit the 5-HT syndrome, suggesting involvement of 5-HT1 receptors. nih.gov

Furthermore, investigations into the effects of D-lysergic acid diethylamide (LSD) have highlighted the role of 5-HT5A receptor antagonists. nih.gov It was found that antagonists of the 5-HT5A receptor could inhibit the subjective effects of LSD in rats, indicating another avenue for the therapeutic application of serotonin receptor antagonists. nih.gov The development of aroxyalkyl derivatives of 2-methoxyphenylpiperazine, which include sulfonamide moieties, has also shown antidepressant-like activity, with their mechanism of action involving serotonin receptor subtypes. researchgate.net

Table 1: Examples of Serotonin Receptor Antagonists and their Investigated Effects

| Antagonist | Receptor Target(s) | Investigated Effect |

| Ketanserin | 5-HT2 (selective) | Blocked head shake response in rats. nih.gov |

| Pipamperone | 5-HT2 (selective) | Blocked head shake response in rats. nih.gov |

| Metergoline | 5-HT1 and 5-HT2 (nonselective) | Blocked head shake response and 5-HT syndrome in rats. nih.gov |

| Methysergide | 5-HT1 and 5-HT2 (nonselective) | Blocked head shake response and 5-HT syndrome in rats. nih.gov |

| SB 699551 | 5-HT5A | Inhibited subjective effects of LSD in rats. nih.gov |

| ASP 5736 | 5-HT5A | Inhibited subjective effects of LSD in rats. nih.gov |

This table is for illustrative purposes and includes examples of sulfonamide-containing or related compounds studied for serotonin receptor antagonism.

APJ Receptor Agonist Research

The APJ receptor, also known as the apelin receptor, and its endogenous peptide ligands are involved in a variety of physiological processes, including cardiovascular function and neuronal protection. nih.gov The development of small molecule agonists for the APJ receptor is an area of active research due to the therapeutic potential of activating this system.

Although there is no specific research on this compound as an APJ receptor agonist, studies on other small molecules have identified promising candidates. For example, a novel pyrazole-based small molecule agonist was discovered through focused screening and subsequently optimized to produce potent agonists with EC50 values under 100 nM. nih.gov These studies have systematically modified the pyrazole (B372694) core and amino acid side-chain to explore the structure-activity relationship for APJ receptor agonism. nih.gov

Research has demonstrated that activation of the apelinergic system can have beneficial effects in conditions such as hypertensive disorders, pulmonary arterial hypertension, and heart failure. nih.gov The identification of non-peptide agonists is particularly valuable as they may offer improved pharmacokinetic properties over endogenous peptide ligands. nih.gov

Table 2: Examples of Small Molecule APJ Receptor Agonists

| Compound Type | Key Findings |

| Pyrazole-based agonists | Systematic modifications led to potent agonists with EC50 values < 100 nM. nih.gov |

| ML233 | A full agonist identified through high-throughput screening, though with poor solubility and stability. nih.gov |

| E339-3D6 | A non-peptide functional agonist with an EC50 of 90 nM. nih.gov |

This table highlights examples of small molecule scaffolds investigated for APJ receptor agonism and does not include this compound.

Anticancer Research Directions

The sulfonamide moiety is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting a range of antitumor activities. nih.govmdpi.com These compounds can act through various mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule polymerization. nih.gov While this compound has not been specifically evaluated for its anticancer potential, the broader class of sulfonamides has shown significant promise.

For instance, a study on N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide investigated their anticancer effects on breast and cervical cancer cell lines. nih.gov The latter compound, 2,5-Dichlorothiophene-3-sulfonamide, was identified as a particularly promising candidate, demonstrating significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 cells. nih.gov Molecular docking studies suggested that this compound binds to the minor groove of DNA. nih.gov

Other research has focused on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides, which have shown potent cytotoxic and genotoxic activities in various human tumor cell lines, including HeLa and HCT 116. mdpi.com Additionally, novel quinoxaline (B1680401) sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antitumor activities. mdpi.com

Table 3: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound | Cell Line(s) | Activity (GI50/IC50) |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 µM nih.gov |

| MDA-MB231 | 4.62 ± 0.13 µM nih.gov | |

| MCF-7 | 7.13 ± 0.13 µM nih.gov | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides (MM129, MM130, MM131) | HeLa, HCT 116, PC-3, BxPC-3 | IC50 = 0.17–1.15 μM mdpi.com |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 | EC50 = 7.1 ± 0.6 μM mdpi.com |

This table presents data for various sulfonamide derivatives and does not include this compound.

Structure Activity Relationships Sar and Molecular Design

Deconstruction of Key Pharmacophoric Features

The molecular architecture of N,2-Dimethyloxolane-3-sulfonamide is characterized by three principal components: the sulfonamide functional group, the stereochemically complex oxolane ring, and the N-methyl substituent. Each of these features plays a distinct and crucial role in defining the compound's biological activity.

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its ability to engage in a variety of critical receptor interactions. nih.gov In many therapeutic agents, this moiety acts as a bioisostere of a carboxylic acid, mimicking its ability to form hydrogen bonds and its acidic character, which is crucial for interacting with enzyme active sites. nih.govresearchgate.net The sulfonamide group is characterized by a tetrahedral sulfur atom bonded to two highly electronegative oxygen atoms and a nitrogen atom. This arrangement allows the group to act as a potent hydrogen bond donor (via the N-H) and acceptor (via the oxygens). unina.it

This functionality is central to the mechanism of action for numerous drug classes, including antibacterial sulfa drugs that inhibit dihydropteroate (B1496061) synthase (DHPS) and inhibitors of carbonic anhydrase. nih.govnih.gov The nitrogen and oxygen atoms can participate in a network of hydrogen bonds with amino acid residues (such as lysine, aspartate, and glutamine) in a receptor's binding pocket, while the sulfonyl group itself can engage in dipole-dipole interactions. unina.it For this compound, the sulfonamide group is predicted to be the primary anchor for binding to its biological target, establishing the key interactions necessary for affinity and subsequent biological response.

The oxolane (tetrahydrofuran) ring is a five-membered heterocycle that introduces significant structural rigidity and defined stereochemistry. nih.gov The stereochemistry of chiral compounds has a profound impact on their biological activity, affecting everything from target binding and potency to metabolism and distribution. mdpi.comnih.gov In this compound, the oxolane ring contains at least two stereocenters, at the C2 (bearing a methyl group) and C3 (bearing the sulfonamide group) positions.

The specific three-dimensional arrangement (conformation) of the oxolane ring and the relative orientation of its substituents are critical for proper alignment within a receptor's binding site. The ether oxygen atom within the ring can also act as a hydrogen bond acceptor, further contributing to binding affinity. nih.gov Studies on other molecules with cyclic scaffolds have consistently shown that different stereoisomers can have dramatically different biological activities, with one isomer often being significantly more potent than others. mdpi.com This suggests that the specific stereoisomer of this compound will be a key determinant of its efficacy, as only the correct spatial arrangement will allow for optimal interaction with its target. The hydrogen bonding capacity of the oxygen atom in the heterocyclic ring may enhance ligand-target interactions and improve bioactivity. researchgate.net

Substitution on the sulfonamide nitrogen atom (N-substitution) is a well-established strategy in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound. nih.govnih.gov The nature of the substituent can influence potency, selectivity, solubility, and pharmacokinetic profiles. nih.gov In this compound, the presence of a methyl group on the nitrogen differentiates it from its primary sulfonamide (-SO₂NH₂) counterpart.

This N-methylation can have several effects:

Potency: It can alter the electronic environment and steric bulk around the sulfonamide, potentially improving or diminishing binding affinity. For instance, in one study on HIF-1 inhibitors, specific amine substitutions in a particular region of the molecule conferred the strongest inhibitory effect. nih.gov

Selectivity: Different substituents can introduce new interactions or create steric clashes with off-target receptors, thereby enhancing selectivity for the desired target.

Pharmacokinetics: N-substitution can modulate lipophilicity, which affects cell membrane permeability and metabolic stability.

The table below illustrates a hypothetical SAR for N-substitution on a 2-methyloxolane-3-sulfonamide (B13306283) core, demonstrating how changes to the N-substituent could impact biological potency.

Table 1: Hypothetical Impact of N-Substitution on Biological Potency

| Substituent (R) on Sulfonamide | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|

| -H (Primary) | 150 | Baseline activity from the core pharmacophore. |

| -CH₃ (Methyl) | 50 | The methyl group may fit into a small hydrophobic pocket in the receptor, enhancing affinity. |

| -CH₂CH₃ (Ethyl) | 200 | Increased steric bulk may lead to a slight clash with the binding site, reducing potency. |

| -C(CH₃)₃ (tert-Butyl) | >1000 | Significant steric hindrance prevents optimal binding. |

Quantitative and Qualitative Structure-Activity Correlations

Building on the understanding of individual pharmacophoric features, SAR analysis also involves correlating structural modifications with changes in biological response. This can involve both qualitative observations and quantitative measurements.

The position and electronic nature of substituents are critical factors that govern a molecule's interaction with its biological target. For this compound, the specific placement of the methyl group at C2 and the sulfonamide at C3 creates a unique electronic and steric profile.

Positional Effects: Moving the methyl group to a different position on the oxolane ring (e.g., C4 or C5) would drastically alter the molecule's shape and how it presents its key interacting groups (the sulfonamide and the ether oxygen) to a receptor. Research on other molecular scaffolds has shown that even a slight shift of a substituent from a meta to a para position can change activity by an order of magnitude. mdpi.com

The following table provides a hypothetical analysis of how positional isomerism in a dimethyloxolane sulfonamide might affect biological response.

Table 2: Hypothetical Analysis of Positional Isomerism on Biological Response

| Compound | Substituent Positions | Predicted Biological Response | Rationale |

|---|---|---|---|

| Isomer A | 2-Methyl, 3-Sulfonamide | High Potency | Optimal positioning for hydrophobic and hydrogen-bonding interactions. |

| Isomer B | 2-Methyl, 4-Sulfonamide | Moderate Potency | Altered distance between key interacting groups may lead to suboptimal binding. |

| Isomer C | 3-Methyl, 3-Sulfonamide | Low Potency | Steric hindrance from gem-dimethyl groups at the binding site. |

Ultimately, all structural modifications influence a compound's ability to bind effectively and selectively to its target receptor. The specific three-dimensional structure of this compound dictates its binding mode. X-ray crystallography studies of other inhibitors have shown that selectivity is often achieved through shape complementarity between the ligand and a specific pocket in the receptor. nih.gov

For example, studies on carbonic anhydrase inhibitors revealed that the bulky side chain of a single amino acid (phenylalanine in CA II vs. valine in CA IX) can alter the shape of the catalytic cavity, allowing for the selective design of inhibitors that fit one but not the other. nih.gov Similarly, the N,2-dimethyloxolane scaffold would present a unique shape to its target. The methyl group at C2 could be crucial for selectivity, fitting into a specific hydrophobic sub-pocket that is absent or differently shaped in off-target proteins. Any modification, such as changing the size of the N-alkyl group or the position of the methyl group on the oxolane ring, would alter this complementarity and thus change the binding affinity and selectivity profile of the compound.

Principles of Rational Drug Design

Rational drug design encompasses a variety of strategies aimed at discovering and designing new drugs based on a detailed understanding of the biological target.

Ligand-Based Design Strategies (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. Pharmacophore modeling, a key ligand-based technique, involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. Without a set of known active ligands related to this compound, the development of a pharmacophore model is not feasible.

Receptor-Based Design Approaches (e.g., Site-Directed Modification)

Receptor-based drug design requires knowledge of the 3D structure of the biological target, typically a protein or nucleic acid. This approach allows for the design of molecules that can fit precisely into the target's binding site, thereby modulating its activity. Techniques like site-directed modification involve altering specific amino acids in the receptor to probe interactions with a ligand. Again, no information on a biological target for this compound is available, precluding any discussion of receptor-based design.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies used to create new molecules with improved properties by modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical or biological properties. These techniques are instrumental in optimizing lead compounds to enhance potency, improve pharmacokinetic profiles, or circumvent intellectual property. The application of these principles is entirely dependent on having a starting molecule with known activity and a defined biological target, neither of which is publicly documented for this compound.

Advanced Computational Approaches in Oxolane Sulfonamide Research

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time.

Dynamic Behavior of Ligand-Protein Complexes:When a promising binding mode is identified through molecular docking, MD simulations are often used to assess the stability of the ligand-protein complex. These simulations can reveal how the ligand and protein move and adapt to each other over time, providing a more in-depth understanding of the binding event and the energetic contributions of different interactions.

Without specific research on N,2-Dimethyloxolane-3-sulfonamide, any discussion beyond these general principles would be speculative. The scientific community relies on published, peer-reviewed data to ensure the accuracy and validity of chemical and biological assertions. In the case of this compound, such data is not currently available.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental tools for understanding molecules at an electronic level. researchgate.netnih.govsubstack.com

Electronic Structure Characterization of a Compound

For a novel compound, DFT calculations would typically be used to determine its optimized molecular geometry, electron density distribution, and molecular orbitals (e.g., HOMO and LUMO). acs.org This information helps in predicting the molecule's reactivity, stability, and spectroscopic properties. For the general class of sulfonamides, studies have used these methods to analyze tautomeric stability and electronic properties. For instance, calculations can reveal how the sulfonyl group influences the electronic environment of the adjacent oxolane ring.

Mechanistic Insights into Chemical Reactions and Biological Processes

Computational chemistry provides powerful insights into how a compound might react or interact with biological targets. researchgate.net By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. For sulfonamides, which are known to inhibit enzymes like dihydropteroate (B1496061) synthase, molecular docking simulations—a computational technique—are used to predict the binding conformation and affinity of the molecule within the enzyme's active site. nih.govnih.gov These simulations can elucidate key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity. nih.gov

Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning leverage computational power to analyze large datasets, identify patterns, and build predictive models for chemical and biological properties. nih.govarxiv.orgrsc.orgrsc.org

Quantitative Structure-Retention Relationships (QSRR) for Chromatographic Profiling

QSRR is a chemoinformatic approach used to correlate the molecular structure of compounds with their retention behavior in chromatography. mdpi.comnih.govresearchgate.netresearchgate.net For a series of related sulfonamide derivatives, a QSRR model could predict their retention times based on calculated molecular descriptors (e.g., logP, molecular weight, polar surface area). mdpi.comnih.gov This is valuable for developing analytical methods for separating and quantifying compounds. nih.govresearchgate.net Studies on sulfonamides have successfully used QSRR to understand how molecular properties influence lipophilicity and retention on different stationary phases. mdpi.comnih.gov

Predictive Modeling using Support Vector Machines (SVM) for Enantioselectivity

Predicting the enantioselectivity of a chiral separation or an asymmetric synthesis is a significant challenge. sioc-journal.cnnih.govorganic-chemistry.org Machine learning algorithms, including Support Vector Machines (SVM), can be trained on datasets of chiral compounds to build models that predict which enantiomer will be favored under specific conditions. researchgate.netconsensus.app For a chiral compound like this compound, an SVM model would require a training set of structurally similar chiral sulfonamides with known enantioselective outcomes. The model would then use molecular descriptors to predict the enantioselectivity for the new compound, potentially accelerating the development of methods for its chiral separation. nih.govchromatographyonline.com

Virtual Screening and Chemical Space Exploration

In the contemporary landscape of drug discovery and materials science, advanced computational techniques are indispensable for navigating the vastness of chemical space and identifying novel molecules with desired properties. For a compound such as this compound, these in silico approaches, specifically virtual screening and chemical space exploration, offer a powerful avenue for uncovering its therapeutic potential and designing new analogs with enhanced activity, selectivity, and pharmacokinetic profiles. While specific research on this compound is not yet prevalent in published literature, the well-established methodologies applied to the broader class of sulfonamides and oxolane-containing compounds provide a clear blueprint for future investigations.

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. In the context of this compound, a structure-based virtual screen would be highly valuable if the three-dimensional structure of a relevant biological target is known. For instance, sulfonamides are known to target enzymes like carbonic anhydrases and dihydropteroate synthase nih.gov. If this compound were to be investigated as an inhibitor of such an enzyme, molecular docking simulations would be performed to predict the binding affinity and orientation of a library of compounds within the enzyme's active site.

The exploration of chemical space, on the other hand, is a broader concept that involves the systematic investigation of the structural diversity of molecules. For this compound, this would entail the computational generation of a virtual library of related structures by modifying its core scaffold. These modifications could include altering the substituents on the oxolane ring, changing the methylation pattern, or replacing the sulfonamide group with bioisosteric alternatives. The goal is to map out the structure-activity relationships (SAR) and identify key molecular features that govern the compound's biological activity.

A hypothetical virtual screening workflow for this compound analogs could involve the following steps, as illustrated in the table below.

| Step | Description | Computational Tools | Example from Sulfonamide Research |

|---|---|---|---|

| 1. Library Preparation | A diverse library of virtual compounds, including derivatives of this compound, would be generated or obtained from commercial databases. | Schrödinger Suite, MOE, RDKit | A study on novel sulfonamide derivatives built a diverse library of 6,990 compounds from open-source databases for in silico screening nih.gov. |

| 2. Target Selection and Preparation | A biologically relevant protein target is identified, and its 3D structure is prepared for docking by adding hydrogens, assigning charges, and defining the binding site. | Protein Data Bank (PDB), Maestro, UCSF Chimera | In a study of sulfonamide derivatives as antibacterial agents, the dihydropteroate synthase (DHPS) enzyme was used as the target nih.gov. |

| 3. Molecular Docking | The virtual library of compounds is docked into the active site of the target protein to predict binding affinities and poses. | AutoDock Vina, Glide, GOLD | Computational docking was performed to estimate the binding energy of novel sulfonamide derivatives against the bacterial DHPS receptor nih.gov. |

| 4. Hit Selection and Filtering | Compounds are ranked based on their docking scores and other criteria, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | QikProp, SwissADME, FAF-Drugs4 | In silico ADMET properties of fenamate derivatives were calculated to assess their potential as drug candidates nih.gov. |

| 5. Post-Screening Analysis | The top-ranked hits are subjected to more rigorous computational analyses, such as molecular dynamics simulations, to evaluate the stability of the protein-ligand complex. | GROMACS, AMBER, NAMD | Molecular dynamics simulations were used to confirm the stability of furan-1,3,4-oxadiazole derivatives in the active site of their target enzymes mdpi.com. |

The exploration of the chemical space around this compound would be instrumental in designing novel analogs with improved properties. By systematically modifying the core structure, researchers can investigate the impact of these changes on the compound's predicted activity and pharmacokinetic profile. For example, density functional theory (DFT) calculations could be employed to understand the electronic properties and reactivity of the designed analogs nih.gov.

The table below presents a hypothetical exploration of the chemical space around this compound, outlining potential modifications and the rationale behind them.

| Modification Site | Type of Modification | Rationale | Computational Assessment |

|---|---|---|---|

| Oxolane Ring | Introduction of different substituents (e.g., hydroxyl, fluoro) | To explore new hydrogen bonding interactions and alter lipophilicity. | Molecular docking, ADMET prediction. |

| Methyl Group at C2 | Replacement with larger alkyl groups or cyclic moieties. | To probe the steric tolerance of the binding pocket. | Molecular docking, binding free energy calculations. |

| Sulfonamide Nitrogen | Alkylation or acylation. | To modulate the hydrogen bonding capacity and metabolic stability. | DFT calculations, prediction of metabolic liabilities. |

| Sulfonyl Group | Replacement with bioisosteres (e.g., phosphonamide, carboxylate). | To investigate the importance of the sulfonyl moiety for activity and to alter physicochemical properties. | Molecular docking, electrostatic potential mapping. |

Through these advanced computational approaches, the research on this compound could be significantly accelerated. Virtual screening can efficiently identify promising lead compounds from vast chemical libraries, while chemical space exploration provides a rational basis for the design of novel and more effective analogs. These in silico studies, when coupled with experimental validation, represent a powerful strategy in modern medicinal chemistry.

Future Directions and Emerging Research Opportunities

Discovery of Novel Biological Targets for Dimethyloxolane-Sulfonamides

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ontosight.ainih.govontosight.ai The primary mechanism of action for many sulfonamide drugs is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. slideshare.net However, the therapeutic applications of sulfonamides extend far beyond their antimicrobial effects, with many derivatives targeting other enzymes and receptors. ontosight.ai

The incorporation of a dimethyloxolane ring into the sulfonamide scaffold introduces unique stereochemical and conformational constraints that could lead to novel biological targets. The chirality of the oxolane ring can facilitate specific interactions with the active sites of enzymes or receptors that are not achievable with simpler acyclic or aromatic sulfonamides. Future research should focus on screening N,2-Dimethyloxolane-3-sulfonamide and its analogues against a broad panel of biological targets to identify novel activities.

Potential Novel Biological Targets:

Carbonic Anhydrase Isoforms: While some sulfonamides are known carbonic anhydrase inhibitors, the specific substitution pattern of this compound could confer selectivity for particular isoforms implicated in diseases such as glaucoma, epilepsy, and cancer. mdpi.com

Kinases: The structural features of the molecule may allow it to fit into the ATP-binding pocket of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

Proteases: The sulfonamide group can act as a transition-state mimic for certain proteases, and the oxolane ring could provide additional binding interactions, leading to potent and selective inhibition.

Ion Channels: The polarity and hydrogen bonding capabilities of the sulfonamide group, combined with the steric bulk of the dimethyloxolane moiety, could modulate the activity of various ion channels.

Development of Innovative and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of chiral molecules is a significant challenge in modern organic chemistry. The development of innovative and sustainable synthetic methodologies for this compound is crucial for its future development and commercialization.

Current synthetic strategies for related oxolane and sulfonamide compounds often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should focus on the development of catalytic and asymmetric methods to construct the chiral oxolane ring and install the sulfonamide group with high efficiency and stereoselectivity.

Emerging Synthetic Strategies:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the oxolane ring formation would be a significant advancement. This could involve asymmetric dihydroxylation, epoxidation, or cyclization reactions.

C-H Functionalization: Direct functionalization of C-H bonds to introduce the sulfonamide group onto a pre-existing oxolane scaffold would be a highly atom-economical approach.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency for the synthesis of this compound.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high stereoselectivity under mild and environmentally friendly conditions.

Integration of Multi-Disciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-activity relationships (SAR) and mechanism of action of this compound will require the integration of multiple scientific disciplines. A collaborative approach involving medicinal chemists, computational chemists, structural biologists, and pharmacologists will be essential to fully elucidate the therapeutic potential of this compound.

Key Multi-Disciplinary Approaches:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound with its biological targets and to guide the design of more potent and selective analogues.

X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed structural information about the compound and its interactions with its biological targets at the atomic level.

In Vitro and In Vivo Pharmacological Studies: A thorough evaluation of the compound's efficacy, selectivity, and pharmacokinetic properties in relevant biological models is necessary to assess its therapeutic potential.

Application of Artificial Intelligence and Big Data in Compound Design

The application of artificial intelligence (AI) and big data is revolutionizing the field of drug discovery. nih.gov These powerful tools can be leveraged to accelerate the design and optimization of novel dimethyloxolane-sulfonamide derivatives with improved therapeutic properties.

Generative Models: AI algorithms can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. These models could be used to design new dimethyloxolane-sulfonamide analogues with enhanced activity and selectivity.

Predictive Modeling: Machine learning models can be developed to predict the biological activity, pharmacokinetic properties, and toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries.

De Novo Design: AI can be used to design entirely new molecules from scratch that are optimized to bind to a specific biological target. youtube.com

Collaborative Research Initiatives in the Field of Oxolane-Sulfonamide Chemistry

The advancement of research on this compound and related compounds would be greatly facilitated by collaborative initiatives between academic research groups and pharmaceutical companies. Such collaborations can provide access to specialized expertise, resources, and high-throughput screening capabilities that are often not available in individual laboratories.

Potential Areas for Collaboration:

Sharing of Chemical Libraries: The creation of a shared library of diverse oxolane-sulfonamide derivatives would enable a more comprehensive exploration of their biological activities.

Joint Drug Discovery Programs: Collaborative programs focused on specific disease areas could accelerate the development of new therapies based on this chemical scaffold.

Open-Source Data Sharing: The establishment of an open-access database for sharing chemical structures, biological data, and synthetic protocols would foster a more collaborative and efficient research environment.

Data Tables

Table 1: General Properties of Representative Sulfonamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Application |

| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | Antibacterial |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Antibacterial |

| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | Anti-inflammatory |

| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | Diuretic, Anticonvulsant |

This table provides general information for well-known sulfonamides to illustrate the diversity of this class of compounds.

Table 2: General Properties of Representative Oxolane-Containing Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Application/Research Area |

| Tetrahydrofuran (B95107) | C₄H₈O | 72.11 | Solvent |

| (S)-3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | Chiral building block |

| Oxolane-2-carboxylic acid | C₅H₈O₃ | 116.12 | Synthetic intermediate |

This table provides general information for common oxolane derivatives to illustrate the nature of the oxolane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.